Boc-L-4-Methylbenzyl-L-Penicillamine
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Overview
Description
Boc-L-4-Methylbenzyl-L-Penicillamine, also known by its IUPAC name (2R)-2-[(tert-butoxycarbonyl)amino]-3-methyl-3-[(4-methylbenzyl)sulfanyl]butanoic acid, is a synthetic compound with a molecular weight of 353.48 g/mol . This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-4-Methylbenzyl-L-Penicillamine typically involves the following steps:
Protection of the amino group: The amino group of L-4-Methylbenzyl-L-Penicillamine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Thioether formation: The protected amino acid is then reacted with 4-methylbenzyl chloride in the presence of a base to form the thioether linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.
Substitution: The thioether linkage can be subjected to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Free amino acid.
Substitution: Various substituted thioethers.
Scientific Research Applications
Boc-L-4-Methylbenzyl-L-Penicillamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-L-4-Methylbenzyl-L-Penicillamine involves its interaction with specific molecular targets. The Boc protecting group allows for selective reactions at the amino group, facilitating the synthesis of peptides and other biologically active molecules. The thioether linkage can participate in redox reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Boc-L-Penicillamine: Lacks the 4-methylbenzyl group, making it less hydrophobic.
Boc-L-4-Methylbenzyl-D-Penicillamine: The D-isomer of the compound, which may have different biological activity.
Boc-L-4-Methylbenzyl-L-Cysteine: Similar structure but with a different sulfur-containing side chain.
Uniqueness: Boc-L-4-Methylbenzyl-L-Penicillamine is unique due to its specific combination of the Boc protecting group and the 4-methylbenzyl thioether linkage. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(2R)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBYHJVDFRKDDV-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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